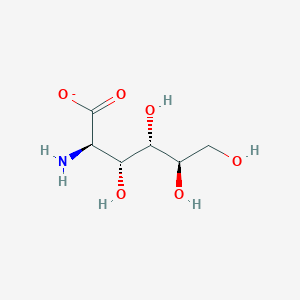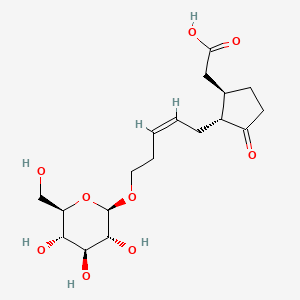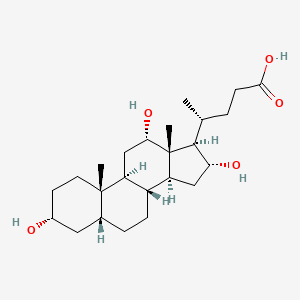
Colneleic acid
Overview
Description
Colneleic acid is a long-chain, divinyl ether fatty acid derived from linoleic acid. It is characterized by the presence of an 8-nonenoic acid backbone in which the hydrogen at position 9 is substituted by a (1E,3Z)-nona-1,3-dien-1-yloxy group . This compound is primarily found in plants and plays a significant role in plant defense mechanisms, particularly against nematode infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colneleic acid is synthesized through the action of divinyl ether synthase enzymes on 9-hydroperoxy linoleic acid. The enzyme catalyzes the conversion of 9-hydroperoxy linoleic acid to this compound . This process involves the selective removal of the pro-R hydrogen at C-8 in the biosynthesis of this compound .
Industrial Production Methods: the enzymatic synthesis using recombinant yeast or bacterial systems expressing divinyl ether synthase could be a potential method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Colneleic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The ether linkage in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Hydroperoxides and other oxygenated fatty acids.
Reduction: Alcohols and reduced fatty acids.
Substitution: Ether derivatives with various functional groups.
Scientific Research Applications
Colneleic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of divinyl ether fatty acids and their reactions.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the synthesis of specialized lipids and as a precursor for various bioactive compounds.
Mechanism of Action
Colneleic acid exerts its effects through its role as a signaling molecule in plants. It is involved in the biosynthesis of oxylipins, which are crucial for plant defense and development. The molecular targets include enzymes involved in the lipoxygenase pathway, leading to the production of various oxylipins that mediate defense responses .
Comparison with Similar Compounds
Colnelenic Acid: Another divinyl ether fatty acid derived from linolenic acid, with a similar structure but different double bond positions.
Linoleic Acid: The precursor of colneleic acid, a polyunsaturated omega-6 fatty acid.
Linolenic Acid: The precursor of colnelenic acid, a polyunsaturated omega-3 fatty acid.
Uniqueness: this compound is unique due to its specific role in plant defense mechanisms and its distinct divinyl ether structure. Unlike its precursors, linoleic and linolenic acids, this compound has specialized functions in signaling and defense .
Properties
IUPAC Name |
(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/b10-7-,16-13+,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZKKFXQEIBVEV-CXXUKANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=COC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214758 | |
| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52761-34-9 | |
| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52761-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colneleic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052761349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'E,4'Z,8E)-Colneleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1238044.png)



![(2E)-2-[(9Z,13S,25Z,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238049.png)






![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B1238065.png)


